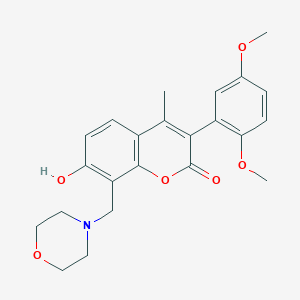

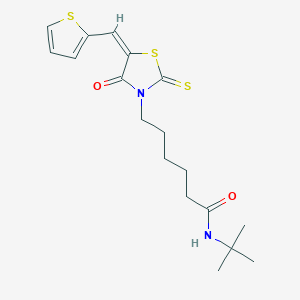

3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives involves multiple steps, including modifications of existing routes and the introduction of new pathways. For instance, the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor for DNA-PK inhibitors, has seen improvement in overall yield through the modification of published routes and the introduction of a new route employing Baker-Venkataraman rearrangement to generate the chromenone scaffold. These methods underscore the versatility and complexity of synthesizing chromen-2-one derivatives, highlighting the critical role of protecting groups and rearrangement reactions in the synthesis process (Rodriguez Aristegui et al., 2006).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by specific crystallographic features. For example, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one reveals that these compounds crystallize in the monoclinic system with distinct cell constants and intra-molecular hydrogen bonding between hydroxyls and carbonyls. Such structural details are pivotal for understanding the compound's behavior and potential interactions (Manolov et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving chromen-2-one derivatives are diverse, including Mannich base formation under microwave irradiation conditions. These reactions are crucial for further modifications and the development of compounds with potential inhibitory activities against specific proteins, demonstrating the chemical versatility and reactivity of chromen-2-one derivatives (Kuarm et al., 2011).

Physical Properties Analysis

The physical properties, including crystal growth and solubility in various solvents, play a significant role in the application and handling of chromen-2-one derivatives. For instance, the synthesis and crystal structure analysis of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) reveal the sensitivity of these compounds to solvent polarity and their ability to form crystals suitable for X-ray data collection, which is crucial for detailed structural analysis (Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties of chromen-2-one derivatives, such as reactivity and interaction with other molecules, are essential for their application in various fields. Studies on reactions between 4-hydroxycoumarins and DMAD in the presence of phosphites have led to the synthesis of chromen-3-yl-dialkoxyphosphoryl succinates, highlighting the compound's ability to undergo specific chemical reactions that are pivotal for the synthesis of novel derivatives with potential applications (Nicolaides et al., 2011).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Crystal Structure Analysis : Research on compounds with similar structures, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, highlights the importance of understanding crystal structures for the development of new materials with potential applications in various fields including pharmaceuticals and material science (Manolov, Ströbele, & Meyer, 2008).

Biological Activity and Applications

Aldose Reductase Inhibitory Activity : The synthesis of compounds like 2-[(4-hydroxyphenyl)thio]-7-isopropoxy-5,6-dimethoxy-4H-chromen-4-one demonstrates the exploration of chemical derivatives for inhibiting aldose reductase, an enzyme involved in diabetic complications. This suggests potential applications in developing treatments for diabetes-related conditions (Igarashi et al., 2005).

Fluorescent Probing for Hypoxic Cells : The development of fluorescent probes based on chromen-4-one derivatives for imaging hypoxic status in tumor cells points to applications in biomedical research and cancer diagnostics (Feng et al., 2016).

Pharmaceutical and Medicinal Chemistry

- Antibacterial and Antioxidant Derivatives : Synthesis of novel luteolin derivatives exhibiting significant antibacterial activity illustrates the potential of chromen-2-one derivatives in developing new antibacterial agents (Lv et al., 2009).

properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-14-16-5-6-19(25)18(13-24-8-10-29-11-9-24)22(16)30-23(26)21(14)17-12-15(27-2)4-7-20(17)28-3/h4-7,12,25H,8-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDAJNATQBYONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

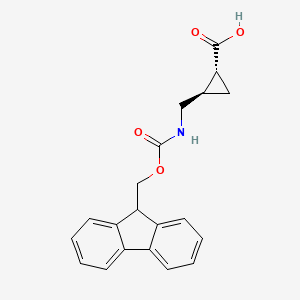

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)

![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)

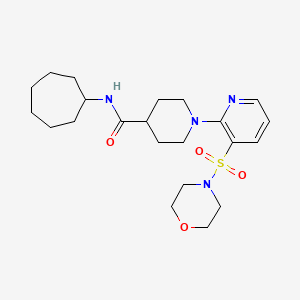

![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)

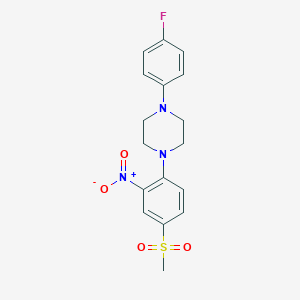

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)